molecular formula C16H16I2O2 B4887641 1-Iodo-4-[4-(4-iodophenoxy)butoxy]benzene

1-Iodo-4-[4-(4-iodophenoxy)butoxy]benzene

Cat. No.: B4887641
M. Wt: 494.10 g/mol
InChI Key: UPOCNEMTSXPZBQ-UHFFFAOYSA-N
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Description

1-Iodo-4-[4-(4-iodophenoxy)butoxy]benzene is an organic compound with the molecular formula C18H16I2O2 This compound is characterized by the presence of iodine atoms attached to a benzene ring, which is further connected to another benzene ring through a butoxy linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Iodo-4-[4-(4-iodophenoxy)butoxy]benzene typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-iodophenol and 1-iodo-4-bromobenzene.

    Formation of Ether Linkage: 4-iodophenol is reacted with 1-bromo-4-iodobenzene in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) to form the ether linkage.

    Butylation: The resulting product is then subjected to butylation using 1-bromobutane in the presence of a base like sodium hydride (NaH) to introduce the butoxy group.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-Iodo-4-[4-(4-iodophenoxy)butoxy]benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction can be used to remove the iodine atoms or to convert other functional groups within the molecule.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction reactions can lead to the formation of hydroxylated or deiodinated products, respectively.

Scientific Research Applications

1-Iodo-4-[4-(4-iodophenoxy)butoxy]benzene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to the presence of iodine atoms.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-Iodo-4-[4-(4-iodophenoxy)butoxy]benzene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The iodine atoms can also facilitate the formation of radiolabeled derivatives for imaging studies, allowing for the visualization of biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    4-Iododiphenyl ether: Similar structure but lacks the butoxy linker.

    1-Iodo-4-phenoxybenzene: Similar structure but lacks the additional iodine atom and butoxy linker.

    4-Iodo-4’-nitrodiphenyl ether: Contains a nitro group instead of the butoxy linker.

Uniqueness

1-Iodo-4-[4-(4-iodophenoxy)butoxy]benzene is unique due to the presence of both iodine atoms and the butoxy linker, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

1-iodo-4-[4-(4-iodophenoxy)butoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16I2O2/c17-13-3-7-15(8-4-13)19-11-1-2-12-20-16-9-5-14(18)6-10-16/h3-10H,1-2,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPOCNEMTSXPZBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCCOC2=CC=C(C=C2)I)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16I2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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